molecular formula C15H16ClNO2S B7606579 N-(3-chloro-2-methylphenyl)-3,4-dimethylbenzenesulfonamide

N-(3-chloro-2-methylphenyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B7606579
M. Wt: 309.8 g/mol
InChI Key: HDMPVVIIJZOBLK-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-3,4-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with chloro and methyl groups, enhancing its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-3,4-dimethylbenzenesulfonamide typically involves the reaction of 3-chloro-2-methylaniline with 3,4-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to produce the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic solutions, typically hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of new sulfonamide derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Hydrolysis: Formation of 3-chloro-2-methylaniline and 3,4-dimethylbenzenesulfonic acid.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-3,4-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(3-chloro-2-methylphenyl)-2-(3,4-dichlorobenzylidene)hydrazine-1-carbothioamide

Uniqueness

N-(3-chloro-2-methylphenyl)-3,4-dimethylbenzenesulfonamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chloro and methyl groups on the benzene ring enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-3,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S/c1-10-7-8-13(9-11(10)2)20(18,19)17-15-6-4-5-14(16)12(15)3/h4-9,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMPVVIIJZOBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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